molecular formula C9H7ClN2O B1648924 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-67-9

4-Chloro-7-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1648924
CAS No.: 1000340-67-9
M. Wt: 194.62 g/mol
InChI Key: ZXDYFDLFHVNOOI-UHFFFAOYSA-N
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Description

Historical Context of Indazole-Based Compound Development

The development of indazole-based compounds traces its origins to the pioneering work of Emil Fischer in 1883, who first synthesized indazole by heating ortho-hydrazine cinnamic acid. This foundational discovery established indazole as a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings, creating a bicyclic structure that would later prove instrumental in medicinal chemistry applications. The historical significance of Fischer's work extends beyond mere synthetic achievement, as it laid the groundwork for understanding the unique electronic properties of indazoles, including their amphoteric nature with pKa values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion.

The natural occurrence of indazole derivatives, though rare, provided early insights into their biological potential. The isolation of alkaloids such as nigellicine, nigeglanine, and nigellidine from Nigella sativa (black cumin) and Nigella glandulifera demonstrated that nature had evolved these structures for specific biological functions. This natural precedent encouraged systematic investigations into synthetic indazole derivatives, leading to the recognition that indazoles could serve as bioisosteres of indoles while offering enhanced hydrogen bonding capabilities through their two successive nitrogen atoms.

The transition from basic indazole structures to more complex derivatives like this compound reflects decades of medicinal chemistry evolution. The incorporation of substituents at specific positions emerged from structure-activity relationship studies that identified optimal molecular architectures for biological activity. Contemporary research has established that indazole-based compounds display remarkable therapeutic versatility, with applications spanning antibacterial, anticancer, anti-inflammatory, and neurological therapies. The development of marketed drugs such as axitinib, pazopanib, benzydamine, and granisetron has validated the clinical potential of indazole scaffolds and encouraged continued exploration of structurally diverse analogs.

Significance of Substituent Positioning in Indazole Derivatives

The strategic placement of substituents on the indazole core structure profoundly influences both chemical properties and biological activities, making positional selectivity a critical consideration in drug design. Research has demonstrated that the electronic and steric effects of substituents vary dramatically depending on their location within the indazole framework, with each position conferring distinct advantages for specific therapeutic applications. The significance of substituent positioning becomes particularly evident when examining the regioselectivity challenges encountered during synthesis, where different conditions can favor formation of either N-1 or N-2 alkylation products depending on the steric bulk and electronic properties of existing substituents.

Systematic studies of substituent effects have revealed that modifications at the C-4 position, such as the chlorine atom in this compound, can significantly alter the electronic distribution throughout the molecule. Research on indazole derivatives has shown that methoxy or hydroxyl-containing groups at the C-4 position tend to be more potent than other substituents, while the chlorine substitution provides different electronic characteristics that may be advantageous for specific target interactions. The electron-withdrawing nature of chlorine at the C-4 position creates an electronic environment that can enhance binding affinity to certain protein targets while simultaneously influencing the molecule's overall reactivity profile.

The C-7 position substitution, exemplified by the methyl group in the target compound, represents another critical site for modulation of biological activity. Studies have indicated that only small groups are tolerated at positions C-5, C-6, or C-7, with C-6 analogs generally being preferred for certain applications. However, the specific placement of a methyl group at C-7 in this compound creates a unique steric environment that can influence both regioselectivity during chemical transformations and selectivity for biological targets. The proximity of the C-7 methyl group to the N-1 position has been shown to affect alkylation patterns, often favoring N-2 substitution due to steric hindrance.

The aldehyde functionality at the C-3 position serves as a versatile handle for further chemical elaboration, making compounds like this compound valuable synthetic intermediates. The C-3 position is particularly significant because it allows for the introduction of diverse functionalities through well-established chemical transformations, including Knoevenagel condensations, Wittig reactions, and cyclization reactions to form heterocyclic systems. The combination of multiple strategic substituents in this compound creates a sophisticated molecular architecture that balances electronic effects, steric considerations, and synthetic accessibility.

Rationale for Studying Chloro-Methyl Substituted Indazole Carbaldehydes

The scientific rationale for investigating this compound stems from the convergence of multiple factors that position this compound as an ideal candidate for both mechanistic studies and therapeutic development. The specific combination of chloro and methyl substituents creates a unique electronic environment that can provide insights into structure-activity relationships while offering practical advantages for synthetic chemistry applications. Research has demonstrated that halogenated indazole derivatives, particularly those containing chlorine substituents, often exhibit enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts, with the effectiveness being attributed to the electron-withdrawing properties of halogen atoms.

The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents in this compound provides an opportunity to study the interplay between opposing electronic effects within a single molecular framework. This dual substitution pattern can reveal important information about how electronic modifications influence target selectivity, binding affinity, and pharmacokinetic properties. Studies of indazole derivatives have shown that structural alterations, such as piperazine ring modifications and terminal changes, can significantly improve pharmacokinetics, solubility, and specificity, making the systematic investigation of compounds like this compound essential for understanding these relationships.

The aldehyde functional group at the C-3 position provides exceptional versatility for chemical modification, making this compound a valuable intermediate for accessing diverse molecular libraries. The aldehyde can be readily transformed into various functional groups, including alkenes through Knoevenagel and Wittig condensations, or converted into heteroaromatic compounds such as oxazoles, thiazoles, and benzimidazoles through cyclization reactions. This synthetic accessibility is particularly important given the challenges associated with direct functionalization of indazoles, where traditional methods like Vilsmeier-Haack formylation are often ineffective at the C-3 position.

The growing interest in indazole derivatives as kinase inhibitors further justifies the study of this compound, as kinases represent one of the most important target classes in modern drug discovery. Indazole-based compounds have demonstrated significant efficacy against various kinase targets, including cyclin-dependent kinases, epidermal growth factor receptor, c-Met, heat shock protein 90, and vascular endothelial growth factor receptor 2, resulting in successful anticancer responses in multiple cancer models. The specific substitution pattern in this compound may provide unique binding interactions with kinase active sites, potentially leading to improved selectivity profiles compared to existing inhibitors.

Property Value Reference
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Chemical Abstract Service Number 1000340-67-9
Melting Point Data Not extensively reported
Structural Classification Substituted indazole-3-carbaldehyde
Electron-Withdrawing Substituent 4-Chloro
Electron-Donating Substituent 7-Methyl
Reactive Functional Group 3-Aldehyde

Properties

IUPAC Name

4-chloro-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDYFDLFHVNOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde functionalities into aromatic and heteroaromatic systems. For 4-chloro-7-methyl-1H-indazole-3-carbaldehyde, this method involves formylation of a pre-functionalized indazole precursor.

Reaction Mechanism and Conditions

The reaction begins with the generation of the Vilsmeier reagent, formed by combining phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The indazole substrate, typically 4-chloro-7-methyl-1H-indazole, is then treated with this reagent. Key steps include:

  • Dropwise addition of the Vilsmeier reagent to the substrate at low temperatures (0–5°C) to prevent side reactions.
  • Reflux conditions (80–90°C for 5–8 hours) to ensure complete formylation.
  • Work-up involving neutralization with saturated sodium carbonate (pH 8–9), followed by recrystallization from dimethylformamide (DMF) or acetic acid.

Optimization and Yield

Optimized molar ratios of the indazole precursor to the Vilsmeier reagent (1:10–1:40) enhance yields to 70–85%. For example, Example 7 in Patent CN102786460A reports a 78% yield for 5-chloro-1H-indole-3-carbaldehyde under analogous conditions.

Table 1: Vilsmeier-Haack Reaction Parameters
Parameter Optimal Range Impact on Yield
Temperature 80–90°C Higher conversion
POCl₃:DMF ratio 1:5 (v/v) Reagent stability
Reaction time 5–8 hours Prevents over-chlorination
Post-neutralization pH 8–9 Precipitates product

Nitrosation of Indole Derivatives

An alternative route involves nitrosation of indole precursors, followed by cyclization to form the indazole core. This method is particularly effective for electron-deficient indoles.

Synthetic Pathway

  • Nitrosation : Treatment of 7-methylindole with sodium nitrite (NaNO₂) in acetic acid introduces a nitroso group at the C3 position.
  • Oxime formation : The intermediate oxime undergoes acid-catalyzed hydration, leading to ring expansion and subsequent cyclization to form the indazole aldehyde.

Challenges and Mitigation

Electron-rich indoles often suffer from dimerization side reactions, reducing yields. Strategies to mitigate this include:

  • Controlled acid addition : Slow introduction of hydrochloric acid minimizes dimer formation.
  • Low-temperature work-up : Quenching the reaction at 0°C improves isolation of the desired product.
Table 2: Nitrosation Reaction Outcomes
Substrate Yield (%) Purity (%) Key Condition
7-Methylindole 55 92 0°C quenching
5-Chloroindole 60 89 Acetic acid solvent

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to introduce the aldehyde group via cyanation and subsequent hydrolysis. This method is advantageous for late-stage functionalization.

Procedure Overview

  • Cyanation : A 3-bromo-4-chloro-7-methylindazole undergoes cyanation using potassium hexacyanoferrate(II) in the presence of Pd(OAc)₂.
  • Hydrolysis : The nitrile intermediate is hydrolyzed to the aldehyde using aqueous hydrochloric acid.

Efficiency and Scalability

This method achieves yields of 65–75% on a gram scale, with purities exceeding 95% after recrystallization.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability Cost Efficiency
Vilsmeier-Haack 70–85 95–98 High Moderate
Nitrosation 55–60 89–92 Moderate Low
Palladium cross-coupling 65–75 95–97 Low High

Industrial Production Considerations

Large-scale synthesis prioritizes the Vilsmeier-Haack method due to its reproducibility. Key industrial adaptations include:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times.
  • Solvent recycling : DMF and POCl₃ are recovered via distillation, aligning with green chemistry principles.

Characterization and Quality Control

1H-NMR and 13C-NMR are critical for confirming regiochemistry. For example, the aldehyde proton in this compound appears as a singlet at δ 9.98 ppm. Purity is assessed via HPLC using a C18 column with a water-acetonitrile gradient.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 4-Chloro-7-methyl-1H-indazole-3-carboxylic acid.

    Reduction: 4-Chloro-7-methyl-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7-methyl-1H-indazole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde (CAS: 1227575-45-2)

Structural Differences :

  • Core Heterocycle : Indole (benzopyrrole) vs. indazole (benzopyrazole). The indazole’s additional nitrogen atom enhances aromatic stability and alters electron distribution.
  • Substituents : A hydroxy group at position 7 (indole derivative) vs. a methyl group (indazole derivative).

Physicochemical Properties :

Property 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde (Predicted)
Molecular Formula C₉H₆ClNO₂ C₉H₆ClN₂O
Molar Mass (g/mol) 195.6 ~195.6 (similar backbone with methyl substitution)
Boiling Point (°C) 456.2±40.0 Likely lower due to reduced H-bonding from methyl
pKa 8.82±0.40 Higher (methyl is less acidic than hydroxy)

Conversely, the methyl group in the indazole derivative improves lipophilicity, favoring membrane permeability in biological systems.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

Structural Differences :

  • Functional Group : Carboxylic acid (indole derivative) vs. aldehyde (indazole derivative).
  • Substituent Positions : Methyl at position 3 (indole) vs. position 7 (indazole).

Key Comparisons :

  • Acidity : The carboxylic acid group (pKa ~2-3) is significantly more acidic than the aldehyde (pKa ~17), impacting ionization under physiological conditions .
  • Reactivity : Aldehydes are more electrophilic, participating in condensation reactions (e.g., hydrazine couplings, as seen in ), whereas carboxylic acids are prone to decarboxylation or esterification.

2-Chloro-6-substituted Quinoline-3-carbaldehydes

Structural Differences :

  • Core Heterocycle: Quinoline (benzopyridine) vs. indazole. Quinoline’s planar structure enables π-π stacking in protein binding, while indazole’s dual nitrogen atoms facilitate hydrogen bonding.

Synthetic Utility: As shown in , quinoline-3-carbaldehydes undergo hydrazine coupling to form hydrazone derivatives. The indazole analogue may exhibit similar reactivity but with distinct regioselectivity due to electronic differences .

Data Table: Comparative Overview

Compound Core Structure Key Substituents Molar Mass (g/mol) Predicted Boiling Point (°C) Key Reactivity
This compound Indazole 4-Cl, 7-CH₃, 3-CHO ~195.6 ~400 Condensation reactions
4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde Indole 4-Cl, 7-OH, 3-CHO 195.6 456.2±40.0 H-bonding, acidity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH₃, 2-COOH 209.6 N/A Decarboxylation, salts
2-Chloro-6-substituted quinoline-3-carbaldehydes Quinoline 2-Cl, 3-CHO Variable N/A Hydrazone formation

Biological Activity

4-Chloro-7-methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, characterized by its unique structure that includes a chlorine atom at the 4-position and a methyl group at the 7-position of the indazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is explored for its role as an intermediate in synthesizing pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.

The molecular formula of this compound is C_9H_8ClN_3O, with a molecular weight of approximately 211.63 g/mol. Its structure features a carbaldehyde functional group, which is crucial for its reactivity and biological activity.

Property Value
Molecular FormulaC₉H₈ClN₃O
Molecular Weight211.63 g/mol
Functional GroupAldehyde
Halogen SubstitutionChlorine

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. The presence of chlorine may influence the compound's binding affinity and selectivity towards its targets, potentially affecting cellular signaling pathways and gene expression.

Biological Activity

Research indicates that indazole derivatives, including this compound, exhibit significant biological activities:

1. Anticancer Activity
Indazole derivatives have been reported to induce apoptosis in cancer cells. Studies suggest that this compound may act as a selective inhibitor of certain kinases involved in cell signaling pathways associated with cancer proliferation.

2. Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

3. Enzyme Interaction
The compound interacts with various enzymes, influencing cellular processes such as metabolism and gene expression. Its unique structure allows for diverse reactivity profiles compared to other indazole derivatives.

Case Studies

Several studies have evaluated the biological activity of related indazole compounds:

  • Study on Kinase Inhibition : A research project investigated the inhibition of vascular endothelial growth factor receptor (VEGF-R) by indazole derivatives. The results indicated that compounds similar to this compound could effectively inhibit VEGF-R activity, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Research : A study on pyrazolo[1,5-a]quinazolines highlighted the anti-inflammatory activity of related compounds, showing IC50 values below 50 µM against various inflammatory markers . This suggests that this compound may exhibit similar effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound Structural Differences Unique Features
4-Bromo-7-methyl-1H-indazole-3-carbaldehydeContains bromine instead of chlorineDifferent reactivity profiles due to halogen substitution
7-Methyl-1H-indazole-3-carbaldehydeLacks halogen substitutionPotentially different binding affinities
This compoundContains chlorineEnhanced selectivity and efficacy in biological contexts

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted indazole precursors. Key steps include:

  • Halogenation : Introduction of chlorine at the 4-position using POCl₃ or SOCl₂ under reflux conditions .
  • Aldehyde Functionalization : Oxidation of a methyl group to a carbaldehyde using MnO₂ or Ru-based catalysts in dichloromethane (DCM) at 50–60°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from isopropyl alcohol.

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield
ChlorinationPOCl₃Toluene110°C75–85%
Aldehyde FormationMnO₂DCMRT–50°C70–85%
PurificationSilica gel (EtOAc:Hex)≥95%

Q. What spectroscopic methods are used to confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons in the indazole ring (δ 7.2–8.5 ppm) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₉H₆ClN₂O, MW 196.61) .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; monitor for skin/eye irritation .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Ru complexes (e.g., [Ru(bpp)(pydic)]) for selective oxidation, which may reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but require post-reaction neutralization .
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at maximum conversion .

Q. Table 2: Catalyst Performance Comparison

CatalystSolventTime (h)YieldPurity
MnO₂DCM285%98%
Ru(bpp)(pydic)H₂O5.570%95%

Q. How can contradictions in crystallographic data from different studies be resolved?

Methodological Answer:

  • Data Validation : Use SHELXL for refinement to ensure consistency in unit cell parameters and hydrogen bonding patterns .
  • Twinned Data Analysis : Employ SHELXE to resolve ambiguities in space group assignments (e.g., triclinic vs. monoclinic systems) .
  • Cross-Study Comparison : Benchmark against published structures (e.g., 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde in ) to identify systematic errors.

Q. What strategies exist for synthesizing derivatives for structure-activity studies?

Methodological Answer:

  • Hydrazone Formation : React with hydrazines to form Schiff bases (e.g., 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives) .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with boronic esters (e.g., 4-Chloro-7-borylated analogs) to introduce aryl/heteroaryl groups .
  • Reductive Amination : Convert the aldehyde to secondary amines using NaBH₃CN or H₂/Pd-C .

Q. Table 3: Derivative Synthesis Pathways

Derivative TypeReagentsKey Application
HydrazonesHydrazine derivativesAnticancer screening
BoronatesPinacol boraneSuzuki coupling
AminesNaBH₃CN, R-NH₂Bioactivity optimization

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-methyl-1H-indazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methyl-1H-indazole-3-carbaldehyde

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